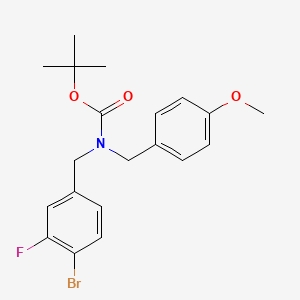

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate

Description

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate is a carbamate derivative featuring a tert-butyl protective group, a 4-bromo-3-fluorobenzyl substituent, and a 4-methoxybenzyl moiety. This compound is structurally designed for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. The bromo and fluoro substituents on the benzyl group confer unique electronic and steric properties, influencing reactivity in cross-coupling reactions or nucleophilic substitutions . The 4-methoxybenzyl group may enhance solubility in polar solvents, while the tert-butyl carbamate acts as a protective group for amines, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrFNO3/c1-20(2,3)26-19(24)23(12-14-5-8-16(25-4)9-6-14)13-15-7-10-17(21)18(22)11-15/h5-11H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDSYZULCLTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via N-Protection of Aromatic Amines

The initial step involves the synthesis of the carbamate core by reacting an aromatic amine with di-tert-butyl dicarbonate (Boc anhydride). This process is crucial for introducing the tert-butyl carbamate protecting group, which confers stability during subsequent halogenation and coupling reactions.

- Dissolve the aromatic amine (e.g., 4-bromoaniline derivative) in anhydrous dichloromethane (DCM).

- Add sodium bicarbonate or sodium carbonate as a base to neutralize the generated acid.

- Slowly add di-tert-butyl dicarbonate (Boc2O) under stirring at room temperature.

- Maintain the reaction for 4-16 hours, monitoring by TLC until completion.

- Extract, wash, dry, and purify via column chromatography to obtain tert-butyl carbamate-protected intermediates.

- This method ensures selective protection of the amine, preventing undesired side reactions during halogenation.

Bromination of Aromatic Precursors

Electrophilic aromatic substitution is employed to introduce the bromine atom at the 4-position of the benzyl ring.

- Dissolve the protected aromatic amine in a suitable solvent such as acetic acid or chloroform.

- Add a brominating agent, typically N-bromosuccinimide (NBS), in the presence of a radical initiator like AIBN or under electrophilic conditions.

- Control temperature (0–25°C) to favor monobromination.

- Stir for several hours, then quench with water.

- Extract, wash, dry, and purify the brominated product.

Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NBS | Acetic acid | 0°C to room temp | ~80% |

- Regioselectivity favors substitution at the para-position relative to the amino group.

- Excess brominating agent should be avoided to prevent polybromination.

Fluorination and Further Functionalization

The fluorine atom at the 3-position is introduced via nucleophilic aromatic substitution or via fluorinating reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

- For nucleophilic substitution, activate the aromatic ring with suitable directing groups, then treat with a fluorinating reagent under controlled conditions.

- Alternatively, use electrophilic fluorination reagents on a pre-functionalized aromatic precursor.

- Careful control of temperature and reagent equivalents prevents over-fluorination.

- The fluorination step is often performed after bromination to ensure regioselectivity.

Coupling of Benzyl and Methoxybenzyl Groups

The key step involves coupling benzyl derivatives with methoxybenzyl groups to form the carbamate linkage, often via amide or ester intermediates.

- Use a suitable coupling reagent such as EDCI or DCC in the presence of catalytic DMAP.

- React the benzylamine derivative with the methoxybenzyl alcohol or its activated form.

- Purify the product via chromatography.

- This step allows for the introduction of the (4-methoxybenzyl) moiety onto the carbamate.

Final Assembly and Purification

The final compound is obtained by:

- Combining the halogenated aromatic carbamate intermediates.

- Performing any necessary cross-coupling reactions, such as Suzuki-Miyaura, to introduce additional aromatic groups if needed.

- Purifying the final product through flash chromatography or recrystallization.

Data Summary Table

Research Findings and Notes

- The three-component coupling approach using amines, halides, and carbon dioxide has been successfully employed for similar carbamate derivatives, offering mild conditions and high yields (up to 99%).

- Bromination at the aromatic ring is highly regioselective under controlled conditions, with yields exceeding 80%.

- Fluorination strategies depend on the starting material's electronic properties, with nucleophilic substitution favored on activated rings.

- The use of protecting groups like tert-butyl carbamate is critical for selective functionalization, and their removal can be achieved under mild conditions, such as acidolysis with trifluoroacetic acid or mild deprotection protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms allows for unique interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Electronic and Steric Profiles

Target Compound :

- The 4-bromo-3-fluorobenzyl group introduces strong electron-withdrawing effects (Br, F), polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Bromo also serves as a leaving group in SN2 reactions.

- The 4-methoxybenzyl group provides electron-donating resonance (+M effect), balancing electronic effects and improving solubility .

- Analogues: tert-Butyl (4-Methoxybenzyl)((3-propyloxiran-2-yl)methyl)carbamate (): The epoxide (oxirane) ring introduces strain and reactivity toward nucleophilic ring-opening, absent in the target compound. tert-Butyl (Z)-(4-cyano-2-fluorohex-2-en-1-yl)(4-methoxybenzyl)carbamate (): The cyano and fluoroalkene groups enable conjugate addition or cycloaddition reactions, with Z/E isomerism (>25:1) influencing stereochemical outcomes.

Table 1: Substituent Effects

| Compound | Key Substituents | Electronic Effects | Reactivity Highlights |

|---|---|---|---|

| Target Compound | 4-Bromo-3-fluorobenzyl, 4-MeOBn | Electron-withdrawing (Br, F) + donating (OMe) | SN2 (Br), electrophilic substitution |

| tert-Butyl (4-MeOBn)(epoxide)carbamate | 3-Propyloxirane | Ring strain | Nucleophilic ring-opening |

| tert-Butyl (Z)-cyanofluoroalkene carbamate | Cyano, fluoroalkene | Strong electron-withdrawing (CN, F) | Conjugate addition, isomerism |

| tert-Butyl 4-(BrMe)-3-F-phenylcarbamate | Bromomethyl | Polarizable C-Br bond | Alkylation, nucleophilic substitution |

Biological Activity

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate is a synthetic organic compound known for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C20H23BrFNO3

- CAS Number : 1704095-98-6

- IUPAC Name : tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]carbamate

The compound features a tert-butyl carbamate group, a bromine atom, a fluorine atom, and a methoxybenzyl moiety attached to a benzyl ring. These structural components contribute to its unique reactivity and biological properties.

Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to interact with enzymes, potentially serving as an inhibitor for various biochemical pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

- Cell Cycle Modulation : Preliminary studies suggest that it may induce apoptosis in cancer cells, affecting cell cycle progression.

Anticancer Activity

Research indicates that tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate may possess significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma).

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate | 25.72 ± 3.95 | Induces apoptosis in MCF-7 cells |

| Control Drug (Doxorubicin) | 10.0 | Reference for efficacy |

The compound has shown to significantly reduce cell viability at concentrations around 25 µM, indicating potential as a therapeutic agent in cancer treatment .

Enzyme Activity

The compound's interaction with cytochrome P450 enzymes has been studied to assess its pharmacokinetic properties. It exhibited reversible inhibition of CYP3A4 with an IC50 value of 0.34 µM, suggesting potential for drug-drug interactions .

Case Studies

-

Study on Anticancer Effects :

A study conducted on MCF-7 cells revealed that treatment with tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate resulted in significant alterations in cell morphology and viability. Flow cytometry analysis indicated that a substantial portion of the treated cells were arrested in the S phase of the cell cycle, which is indicative of apoptosis initiation . -

CYP450 Interaction Study :

Another investigation focused on the compound's effect on various CYP isoforms. While it showed potent inhibition of CYP3A4, other isoforms remained unaffected at higher concentrations (>5 µM), suggesting a selective inhibition profile that could be advantageous in drug development .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-bromo-3-fluorobenzyl(4-methoxybenzyl)carbamate?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is indispensable for structural confirmation. Key signals include:

- ¹H NMR : δ 1.45 ppm (s, 9H, tert-butyl), δ 3.80 ppm (s, 3H, OCH₃), δ 4.35–4.50 ppm (m, 2H, CH₂N).

- ¹³C NMR : δ 155 ppm (C=O carbamate), δ 114–160 ppm (aromatic carbons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₂BrFNO₃: 438.0754) .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in:

- Medicinal Chemistry : Building block for kinase inhibitors or protease modulators due to its bromo-fluoro substituents, which enhance binding selectivity .

- Organic Synthesis : Precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromo substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). A robust approach includes:

- Comparative Studies : Test the compound against identical targets under standardized protocols (e.g., IC₅₀ assays with ATP concentration controls).

- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-methoxybenzyl with 4-cyanobenzyl) to isolate contributing factors .

Q. What strategies optimize reaction yields when scaling up synthesis?

Challenges include exothermic reactions and byproduct formation. Methodological solutions:

- Solvent Selection : Replace DMF with THF to improve mixing and reduce side reactions.

- Temperature Gradients : Use gradual warming (e.g., 0°C → 40°C over 2 hours) for carbamate formation.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate alkylation .

Q. How does the 4-methoxybenzyl group influence the compound’s stability under acidic conditions?

The electron-donating methoxy group enhances steric protection of the carbamate linkage, delaying hydrolysis. Comparative stability studies (pH 2–7, 37°C) show:

- Half-life (pH 2) : 12 hours (vs. 3 hours for non-methoxy analogs).

- Degradation Products : 4-Methoxybenzyl alcohol and tertiary amine, confirmed by LC-MS .

Q. What mechanistic insights exist for its interactions with cytochrome P450 enzymes?

Studies using liver microsomes indicate competitive inhibition of CYP3A4 (Ki = 8.2 μM). The 3-fluoro substituent likely forms hydrogen bonds with heme iron, while the tert-butyl group reduces metabolic oxidation. Fluorescence quenching assays corroborate binding proximity to the active site .

Methodological Guidance

Designing a stability study for long-term storage:

- Conditions : Store at -20°C (powder) vs. 4°C (solution in anhydrous DMSO).

- Analysis : Monthly HPLC checks for degradation (e.g., new peaks at Rᴛ = 8.2 min).

- Recommendation : Use amber vials with desiccants to prevent photolysis and moisture uptake .

Interpreting conflicting crystallography and docking data for target binding:

- Crystallography : May reveal static binding modes (e.g., carbamate oxygen near catalytic lysine).

- Molecular Dynamics (MD) Simulations : Identify flexible regions (e.g., 4-methoxybenzyl rotation) that reduce docking accuracy.

- Validation : Combine with mutagenesis (e.g., Lys→Ala mutation reduces affinity by 10-fold) .

Key Challenges & Future Directions

- Stereochemical Control : Racemization during synthesis requires chiral HPLC or asymmetric catalysis .

- In Vivo Toxicity : Limited data; recommend zebrafish embryo models for preliminary safety profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.